![molecular formula C17H15NO2 B14133614 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry .
Méthodes De Préparation
The synthesis of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 3-(1,3-dioxolan-2-yl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the indole.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Applications De Recherche Scientifique
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole can be compared with other indole derivatives to highlight its uniqueness:
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-[3-(1,3-dioxolan-2-yl)phenyl]indole |
InChI |
InChI=1S/C17H15NO2/c1-2-7-16-13(4-1)8-9-18(16)15-6-3-5-14(12-15)17-19-10-11-20-17/h1-9,12,17H,10-11H2 |
Clé InChI |
SGCKCUUXJPHXJB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

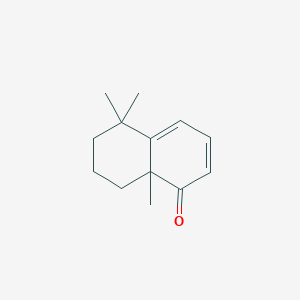
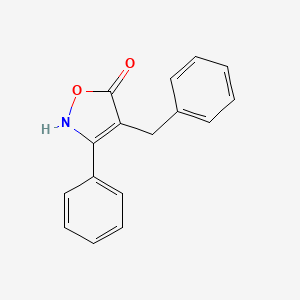
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
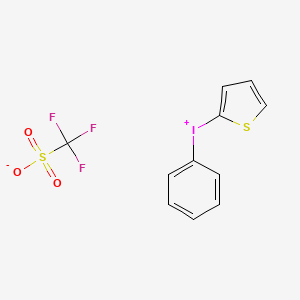
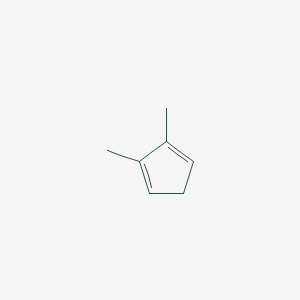
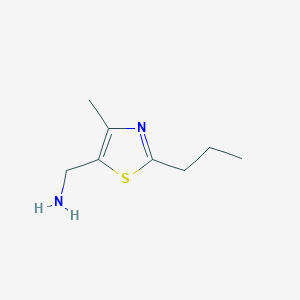
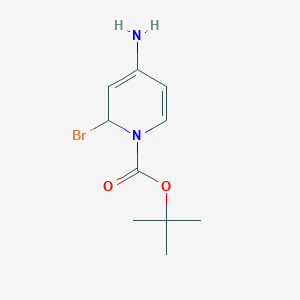
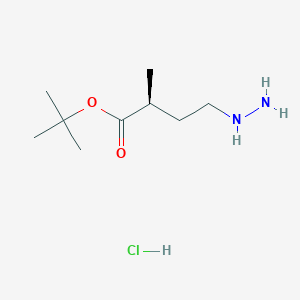
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
